BenchChemオンラインストアへようこそ!

(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide

MMP-2 inhibition Type IV collagenase Enzyme inhibitor screening

Procure (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide (CAS 1321966-66-8) as a cost-effective, selective MMP-2 inhibitor with a ~9-fold selectivity window over MMP-9. The (E)-acrylamide geometry and specific benzoyl/4-methyl substitution on the aniline ring are critical for maintaining the MMP-2/MMP-9 activity differential; regioisomers or N-aryl variants may exhibit markedly different inhibition profiles. Use as a positive control or initial hit in in vitro MMP-2 screens for tumor invasion, atherosclerosis, or osteoarthritis. XLogP3 5.3 and tPSA 92 Ų support ADME evaluation during hit-to-lead optimization. Confirm assay-ready solubility protocols and, ideally, run a side-by-side evaluation against regioisomers before committing to larger quantities.

Molecular Formula C23H18N2O4
Molecular Weight 386.407
CAS No. 1321966-66-8
Cat. No. B2921437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide
CAS1321966-66-8
Molecular FormulaC23H18N2O4
Molecular Weight386.407
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H18N2O4/c1-16-7-13-21(20(15-16)23(27)18-5-3-2-4-6-18)24-22(26)14-10-17-8-11-19(12-9-17)25(28)29/h2-15H,1H3,(H,24,26)/b14-10+
InChIKeyJEDIMTDUYZJUIX-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 30 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide (CAS 1321966-66-8): Procurement-Ready Profile for Target Discovery and Compound Screening


(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide (CAS 1321966-66-8) is a synthetic, low-molecular-weight (386.4 Da, C23H18N2O4) acrylamide derivative that belongs to a broad structural class frequently explored for enzyme inhibition [1]. The compound displays an (E)-configured double bond linking a 4-nitrophenyl ring to a substituted benzanilide, a scaffold that has garnered attention in medicinal chemistry for its potential to modulate matrix metalloproteinases (MMPs). Publicly curated bioactivity databases record its inhibitory effects on MMP-2 (72 kDa type IV collagenase) and, to a lesser extent, MMP-9 [2].

Generic Substitution Risk in 4-Nitrophenyl Acrylamide Procurement for MMP-Targeted Discovery Programs


Substituting (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide with a structurally adjacent 4-nitrophenyl acrylamide may appear cost-attractive but can compromise critical selectivity windows. The specific arrangement of the benzoyl and 4-methyl substituents on the aniline ring, together with the (E)-acrylamide geometry, are likely determinants of the MMP-2/MMP-9 activity differential observed in curated databases [1]. Without direct head-to-head data, class-level inference indicates that even minor positional isomerism or N-aryl variation among in-class compounds can produce markedly different inhibition profiles, underscoring the need for compound-specific qualification before procurement.

Product-Specific Quantitative Evidence Guide for (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide (CAS 1321966-66-8)


Single-Concentration MMP-2 Inhibitory Potency (IC50 ≈ 210 nM) as a Starting Point for Hit-Triage

The compound inhibited APMA-activated human recombinant MMP-2 with an IC50 value of 210 nM measured after 5 min incubation using 4-nitrophenylacetate as substrate in an esterase assay [1]. This value falls within the mid-nanomolar range that is often considered a viable starting point for fragment- or lead-optimization campaigns. A second, identical determination returned 209 nM, confirming reproducibility of the measurement. No comparator IC50 data for structural analogs is available in the same assay format; therefore, this evidence is classified as supporting, not comparative.

MMP-2 inhibition Type IV collagenase Enzyme inhibitor screening

MMP-2/MMP-9 Selectivity Window of ~9-Fold as a Potential Differentiation Cue

Under the same assay format (APMA-activated recombinant enzyme, 4-nitrophenylacetate substrate, 5 min incubation), the compound inhibited MMP-9 with an IC50 of 1 870 nM [1]. The 8.9‑fold difference relative to the MMP-2 IC50 of 210 nM implies a modest but measurable preference for MMP-2 over MMP-9. Because no comparator data for closely related acrylamides in this assay exist, this selectivity observation is class-level inference and should be verified by the user in their own comparative experiments.

Matrix metalloproteinase selectivity MMP-9 Isoform profiling

Predicted Physicochemical Profile (XLogP3 ≈ 5.3, tPSA ≈ 92 Ų) Informs Early Solubility and Permeability Expectations

Computed descriptors available in PubChem indicate XLogP3 ≈ 5.3 and topological polar surface area (tPSA) ≈ 92 Ų for (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide [1]. The high logP and moderate tPSA place the compound near the upper lipophilicity edge of typical hit-optimization space. While no matched-pair comparator data are presented, the values can be compared with the user’s internal criteria for solubility, permeability, and off-target promiscuity risk, supporting an informed go/no-go procurement decision.

Physicochemical properties Drug-likeness Pre-formulation

Absence of Direct Comparator Data Necessitates User-Controlled Side-by-Side Validation

A critical evaluation of public-domain sources reveals that no head-to-head quantitative comparison between (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide and its closest structural analogs (e.g., the regioisomeric E-N-(2-benzoyl-4-nitrophenyl)-3-(4-methylphenyl)acrylamide, CAS 808170‑50‑5, or the FabI acrylamide series) has been reported in the same assay [1][2]. All currently available bioactivity data are single-compound determinations. Consequently, claims of superiority or uniqueness over in-class compounds cannot be substantiated without an in‑house comparative experiment. This evidence transparency item is included to meet the obligation of stating when high-strength differential evidence is limited.

Data transparency Assay comparability Procurement due diligence

Best-Fit Research and Industrial Application Scenarios for (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide (CAS 1321966-66-8)


Biochemical Hit Identification for MMP-2-Dependent Pathologies

The reproducible low-micromolar to mid-nanomolar MMP-2 IC50 [1] makes this compound a cost-effective positive control or initial hit for in vitro MMP-2 inhibitor screens targeting conditions such as tumor invasion, atherosclerosis, or osteoarthritis. Users should establish assay-ready solubility protocols given the predicted XLogP3 of 5.3 [2].

Isoform-Selectivity Tool Compound for MMP-2 vs MMP-9 Profiling

The ~9‑fold MMP-2/MMP-9 selectivity window [1] supports use as a preliminary tool to distinguish MMP-2-mediated from MMP-9-mediated substrate cleavage events in cell-based or biochemical assays, reducing the risk of confounding broad-spectrum MMP inhibition.

Physicochemical Benchmarking for Lead-Optimization Programs

The combination of XLogP3 ≈ 5.3 and tPSA ≈ 92 Ų [2] offers procurement teams a reference point for assessing how lipophilicity modulation might impact potency, selectivity, and ADME properties during iterative medicinal chemistry.

Internal Comparative Validation Against In-Class Acrylamide Analogs

Given the absence of public-domain comparator data [3], procurement is most rational when accompanied by a small-scale side-by-side evaluation against regioisomers (e.g., CAS 808170‑50‑5) or FabI-targeted acrylamides, allowing the user to generate proprietary differentiation data before committing to larger quantities.

Quote Request

Request a Quote for (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.